Ap4A

Neuroscience Receptor Binding Pharmacology

Researchers studying P2Y receptor pharmacology often face confounding cross-reactivity when using ATP or non-selective nucleotide analogs. Ap4A (Diadenosine 5',5'''-P1,P4-tetraphosphate) eliminates this ambiguity through its distinctive dual-profile: potent P2Y2 agonism (EC50 = 720 nM) combined with selective P2Y1 antagonism (IC50 = 9.8 µM) while sparing P2Y12 (IC50 > 250 µM). - Discriminates P2Y1- from P2Y12-mediated platelet activation with >25-fold selectivity window. - Preferred endogenous substrate for Nudix hydrolases and Ap4A phosphorylases; ensures optimal enzyme kinetics in inhibitor screening assays. - Supplied as ≥95% HPLC-pure solid; shipped on gel packs with documented lot-specific CoA for supply chain traceability.

Molecular Formula C20H28N10O19P4
Molecular Weight 836.4 g/mol
CAS No. 5542-28-9
Cat. No. B026288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAp4A
CAS5542-28-9
Synonyms[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate; Diadenosine tetraphosphate
Molecular FormulaC20H28N10O19P4
Molecular Weight836.4 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N
InChIInChI=1S/C20H28N10O19P4/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(45-19)1-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-2-8-12(32)14(34)20(46-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1
InChIKeyYOAHKNVSNCMZGQ-XPWFQUROSA-N
Commercial & Availability
Standard Pack Sizes0.8 mg / 4 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ap4A Baseline Overview for Procurement


Diadenosine 5',5'''-P1,P4-tetraphosphate (Ap4A; CAS 5542-28-9; molecular formula C20H28N10O19P4; molecular weight 836.39 g/mol) is a naturally occurring dinucleoside polyphosphate alarmone found ubiquitously across prokaryotic and eukaryotic life [1]. Structurally, it comprises two adenosine moieties linked by a chain of four phosphate groups, and its conformation (stacked, folded unstacked, or open) is sensitive to pH and metal ion environment [2]. Ap4A is recognized for its pleiotropic roles in cellular stress response, signal transduction, and as a ligand for various purinergic receptors [1].

Why Ap4A Cannot Be Replaced by Analogs


Diadenosine polyphosphates (ApnA) are not functionally interchangeable. The number of phosphate groups (n) dictates their receptor binding profile, enzymatic degradation kinetics, and ultimate biological activity [1]. For instance, Ap3A (triphosphate) and Ap4A (tetraphosphate) exhibit divergent, and sometimes opposing, effects on platelet aggregation [2]. Substituting Ap4A with a more stable or cheaper analog without empirical validation risks generating artifacts, as even subtle differences in phosphate chain length can completely alter receptor selectivity and signal transduction outcomes [3].

Quantitative Evidence for Ap4A Specificity


High-Affinity Binding in Brain Synaptosomes

Ap4A demonstrates exceptional binding affinity for purinergic sites in rat brain synaptic terminals, with a high-affinity dissociation constant (Kd) of 0.10 ± 0.014 nM, measured via [3H]-Ap4A binding [1]. This affinity surpasses that of close structural analogs in displacement studies, where Ap4A was the most potent competitor for its own binding site [1].

Neuroscience Receptor Binding Pharmacology

Opposing Platelet Effects vs. Ap3A

In functional assays using unfractionated human blood, Ap4A exhibits a disaggregating effect, whereas the homologue Ap3A at submicromolar concentrations (10^-7 to 10^-5 M) potently induces platelet aggregation, demonstrating functional divergence despite structural similarity [1].

Hematology Thrombosis Platelet Biology

P2Y1 vs. P2Y12 Antagonism Profile

Ap4A acts as an antagonist of ADP-induced platelet activation, with an IC50 of 9.8 ± 2.8 µM for inhibiting platelet aggregation [1]. Its potency varies significantly across ADP receptor subtypes, with an IC50 of 40.8 ± 12.3 µM for P2Y1-mediated Ca2+ flux and a substantially weaker effect (>250 µM) on P2Y12-mediated VASP phosphorylation [1].

Thrombosis P2Y Receptors Pharmacology

P2Y2 Receptor Agonist Potency

Ap4A acts as a surprisingly potent agonist at the cloned human P2U-purinoceptor (P2Y2), with an EC50 value of 720 nM [1]. This potency is comparable to that of established P2Y2 agonists like UTP (EC50 = 140 nM) and ATP (EC50 = 230 nM) [1].

Purinergic Signaling Receptor Pharmacology Cystic Fibrosis

Metabolic Stability Advantage Over ATP

In whole blood, the half-life of Ap4A is two to three times longer than that of ATP, which is rapidly degraded by ectoenzymes on blood cells [1]. This relative resistance to hydrolysis is a key differentiator from mononucleotides.

Metabolism Pharmacokinetics Nucleotide Stability

Optimal Substrate for Ap4A Hydrolase

The Ap4A hydrolase enzyme from Schizosaccharomyces pombe demonstrates clear substrate preference, with Ap4A being the optimal substrate among several nucleotides and dinucleoside polyphosphates tested at a concentration of 10 µM [1].

Enzymology Nucleotide Metabolism Yeast Biology

Ap4A Research and Industrial Applications


P2Y2 Receptor Pharmacology

Ap4A serves as a potent, naturally occurring agonist for the P2Y2 receptor (EC50 = 720 nM), making it an essential tool for investigating P2Y2-mediated signaling in cystic fibrosis, dry eye disease, and other conditions where this receptor is a therapeutic target [1]. Its non-hydrolyzable dinucleotide structure offers advantages over ATP in certain experimental designs.

Platelet Purinergic Signaling Dissection

Ap4A's unique pharmacological profile—a potent antagonist of ADP-induced platelet aggregation (IC50 = 9.8 µM) and P2Y1 signaling, but a weak antagonist of P2Y12—makes it a selective tool for distinguishing P2Y1- from P2Y12-mediated responses in platelet activation studies [2].

Neuronal Receptor Binding Assays

Due to its extremely high affinity for specific P2 purinoceptors in rat brain synaptic terminals (Kd = 0.10 nM), [3H]-labeled Ap4A is an optimal radioligand for characterizing high-affinity dinucleotide binding sites in neuronal tissue and screening for novel ligands [3].

Hydrolase and Phosphorylase Substrate

Ap4A is the preferred substrate for certain Nudix hydrolases and Ap4A phosphorylases, as demonstrated in S. pombe and M. tuberculosis [4][5]. Using Ap4A ensures optimal enzyme kinetics and is essential for accurate biochemical characterization and high-throughput screening of enzyme inhibitors.

Technical Documentation Hub

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